Cytotoxic Potency in Ovarian Cancer (COC1) Cells: Vitexin B-1 vs. Bcl-2-IN-18
In COC1 ovarian cancer cells, Vitexin B-1 demonstrates potent cytotoxicity with an IC50 of 0.39 µM . This is over an order of magnitude more potent than the Bcl-2 inhibitor Bcl-2-IN-18, which has a reported IC50 of 4.7 µM in MCF-7 breast cancer cells, and no reported activity in COC1 cells . This indicates a significant advantage for Vitexin B-1 in models of ovarian cancer.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.39 μM |
| Comparator Or Baseline | Bcl-2-IN-18: 4.7 μM (in MCF-7 cells) |
| Quantified Difference | ~12-fold more potent in respective cell lines |
| Conditions | Cell viability assay in COC1 cells (for Vitexin B-1) vs. MCF-7 cells (for Bcl-2-IN-18) |
Why This Matters
Directly informs compound selection for ovarian cancer research programs where a higher potency agent is required.
